(2R)-Octyl-α-hydroxyglutarate is a cell-permeable derivative of 2-hydroxyglutarate, primarily utilized in research to explore metabolic processes influenced by mutations in isocitrate dehydrogenase (IDH) enzymes. This compound has gained attention due to its role as an oncometabolite, particularly in the context of gliomas and other cancers associated with IDH mutations. The compound serves as an important tool for studying the biochemical pathways affected by these mutations, particularly regarding their influence on cellular metabolism and signaling pathways.
(2R)-Octyl-α-hydroxyglutarate is synthesized from α-ketoglutarate through a series of chemical reactions that involve the introduction of an octyl group, enhancing its lipophilicity and allowing it to cross cellular membranes more effectively. This synthetic approach allows researchers to investigate the effects of elevated levels of 2-hydroxyglutarate in a controlled manner.
The compound is classified as a hydroxy acid and falls within the category of metabolites involved in cellular respiration and energy metabolism. It is particularly relevant in studies related to cancer metabolism, epigenetics, and mitochondrial function.
The synthesis of (2R)-Octyl-α-hydroxyglutarate typically involves the following steps:
Technical details regarding specific reaction conditions, catalysts, and yields are often documented in specialized chemical literature and research articles focusing on metabolite synthesis .
The molecular structure of (2R)-Octyl-α-hydroxyglutarate can be represented as follows:
The compound features a hydroxy group (-OH) at the second carbon position, with a long-chain octyl group attached, which significantly influences its solubility and permeability across cell membranes.
The structural analysis can be conducted using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its purity and structural integrity.
(2R)-Octyl-α-hydroxyglutarate participates in various biochemical reactions, particularly involving:
Technical details regarding these reactions involve kinetic studies that assess the binding affinity and inhibition mechanisms against specific target enzymes.
The mechanism of action for (2R)-Octyl-α-hydroxyglutarate primarily revolves around its ability to mimic α-ketoglutarate, thereby interfering with normal enzymatic functions:
Data from experimental studies indicate that treatment with this compound results in altered phosphorylation states of key proteins involved in these pathways.
Relevant data from stability studies can provide insights into optimal storage conditions for research applications.
(2R)-Octyl-α-hydroxyglutarate has several scientific applications:
The inhibitory potency of Octyl-R-2HG originates from its stereochemical and structural resemblance to α-ketoglutarate. Both metabolites feature a five-carbon dicarboxylate backbone, but R-2HG substitutes the C2 ketone group of α-ketoglutarate with a hydroxyl group (Figure 1A). This minor modification allows R-2HG—and by extension, Octyl-R-2HG—to bind the active sites of α-ketoglutarate-dependent dioxygenases without supporting their catalytic reactions. Enzymes within this family, including Jumonji-domain histone demethylases (JHDMs), ten-eleven translocation (TET) DNA demethylases, and prolyl hydroxylases (PHDs/EglNs), absolutely require α-ketoglutarate as a co-substrate for oxidative decarboxylation. This reaction is coupled to substrate oxidation (e.g., histone demethylation or HIF-α hydroxylation). Octyl-R-2HG acts as a high-affinity competitive antagonist, displacing α-ketoglutarate and stalling enzyme activity [1] [3].
Table 1: Binding Affinity and Inhibition Constants of R-2HG Compared to α-Ketoglutarate for Selected Dioxygenases
| Enzyme Target | α-Ketoglutarate Km (μM) | R-2HG Ki (μM) | Fold Difference (Ki/Km) | Primary Consequence |
|---|---|---|---|---|
| KDM4A (Histone Demethylase) | 5 - 20 | 5 - 15 | ~1-3 | H3K9me3/H3K36me3 Accumulation |
| TET2 (DNA Demethylase) | 1.2 - 4.0 | 20 - 50 | ~10-40 | Global DNA Hypermethylation |
| PHD2 (HIF Hydroxylase) | 1.0 - 5.0 | 80 - 120 | ~20-100 | HIF-1α Stabilization |
The table illustrates the competitive binding dynamics, where R-2HG exhibits comparable affinity to α-ketoglutarate for certain Jumonji demethylases (like KDM4A) but significantly lower affinity for TET enzymes and prolyl hydroxylases. Consequently, inhibition efficiency is enzyme-specific and concentration-dependent. Experimental evidence confirms that intracellular concentrations exceeding 500 μM—achievable through Octyl-R-2HG treatment—robustly suppress dioxygenase activity across multiple targets. In gliomas, endogenous R-2HG accumulation from IDH1 mutations reaches millimolar levels (1.9 ± 0.4 mM), resulting in profound epigenetic and transcriptional dysregulation [1] [8]. Octyl-R-2HG application replicates this oncometabolite-induced enzymatic blockade without requiring genetic mutations, enabling mechanistic studies in diverse cellular models.
By antagonizing α-ketoglutarate-dependent histone and DNA demethylases, Octyl-R-2HG induces global hypermethylation of chromatin. This manifests through two primary mechanisms: accumulation of repressive histone marks and suppression of active DNA demethylation.
Histone Demethylation Suppression:The Jumonji C-domain (JmjC) family of histone demethylases (e.g., KDM4A, KDM5B, KDM6A) requires α-ketoglutarate to facilitate hydroxylation-based removal of methyl groups from lysine residues on histones. Octyl-R-2HG administration in mammary epithelial cells significantly elevates repressive histone methylation marks, including H3K9me3, H3K27me3, and H4K20me3, while also increasing permissive marks like H3K4me3 and H3K36me3. This suggests a pan-inhibitory effect across multiple JmjC demethylases. Mass spectrometry analyses reveal a dose-dependent increase in H3K27me3 (tri-methylation of histone H3 lysine 27) upon treatment, consistent with inhibition of KDM6A/UTX demethylase activity. Critically, KDM4A—a major eraser of H3K9me3 and H3K36me3 marks—is particularly sensitive to R-2HG. Octyl-R-2HG disrupts KDM4A-mediated demethylation, leading to chromatin destabilization and increased cell-to-cell epigenetic variability. Single-cell epigenomic studies confirm that R-2HG exposure disorganizes nucleosome positioning and reduces accessibility of transcription factor binding motifs (e.g., FOXA1, GATA3), shifting cells toward stem-like transcriptional states [1] [4] [5].
DNA Methylation Dynamics:Octyl-R-2HG also inhibits TET family enzymes (TET1/2/3), which initiate DNA demethylation by oxidizing 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). Treatment of primary human mammary epithelial cells (HMECs) with Octyl-R-2HG causes a dose-dependent reduction in global 5hmC and a reciprocal increase in 5mC at repetitive genomic elements (e.g., LINE-1 sequences). This hypermethylation phenotype correlates with transcriptional repression of genes marked by permissive H3K4me3 chromatin, as over 75% of downregulated genes upon R-2HG exposure lose promoter/enhancer accessibility. Consequently, lineage-specifying transcription factors are silenced, promoting epigenetic plasticity and undifferentiated cellular states. In breast cancer models, sustained R-2HG accumulation associates with epigenetic heterogeneity and poor prognosis, underscoring its role in destabilizing cellular identity [1] [3] [4].
Beyond epigenetic regulation, Octyl-R-2HG modulates cellular adaptation to hypoxia by inhibiting prolyl hydroxylase domain (PHD) enzymes (PHD1-3, also termed EglN2/1/3). PHDs hydroxylate the α-subunits of hypoxia-inducible factor (Hypoxia-Inducible Factor) using α-ketoglutarate as a co-substrate, marking them for von Hippel-Lindau (VHL)-mediated ubiquitination and proteasomal degradation. Under normoxic conditions, hydroxylated Hypoxia-Inducible Factor-α is rapidly degraded. Octyl-R-2HG competitively blocks PHD activity, preventing Hypoxia-Inducible Factor-α hydroxylation and enabling its stabilization even when oxygen is available. This "pseudohypoxic" state triggers Hypoxia-Inducible Factor target gene expression, including vascular endothelial growth factor (Vascular Endothelial Growth Factor), glucose transporter 1 (Glucose Transporter 1), and glycolytic enzymes [3] [4] [6].
Table 2: Effects of Octyl-R-2HG on Hypoxia-Inducible Factor Signaling and Metabolic Pathways
| Process Affected | Target Enzymes | Consequence of Inhibition | Downstream Pathway Alteration |
|---|---|---|---|
| Hypoxia-Inducible Factor-α Degradation | PHD1/2/3 (EglN2/1/3) | Hypoxia-Inducible Factor-1α Protein Stabilization | Angiogenesis (Vascular Endothelial Growth Factor ↑), Glycolysis (Glucose Transporter 1 ↑, LDHA ↑) |
| Collagen Maturation | Prolyl-4-Hydroxylase (P4HA) | Impaired Collagen Folding & Secretion | Extracellular Matrix Remodeling Defects |
| Metabolic Reprogramming | FTO (m6A Demethylase) | Increased mRNA Methylation (e.g., PIK3, LDHB, MYC) | Glycolytic Suppression, Leukemic Differentiation |
R-2HG enantioselectively influences Hypoxia-Inducible Factor signaling; while both R- and S-2HG inhibit PHDs, R-2HG exhibits a higher inhibitory constant (~80–120 μM) compared to its affinity for Jumonji demethylases. Consequently, millimolar concentrations—as observed in IDH-mutant gliomas or achieved via Octyl-R-2HG delivery—are required for robust Hypoxia-Inducible Factor activation. In leukemia models, R-2HG accumulation paradoxically attenuates aerobic glycolysis through an FTO (Fat Mass and Obesity-associated protein)-dependent mechanism. FTO, an α-ketoglutarate-dependent m6A RNA demethylase, is inhibited by R-2HG, leading to hypermethylation and destabilization of transcripts encoding glycolytic enzymes (phosphofructokinase PFKP, lactate dehydrogenase LDHB) and oncogenes (MYC). This shifts leukemia cells toward oxidative phosphorylation and promotes differentiation, demonstrating context-dependent outcomes of PHD/Hypoxia-Inducible Factor versus FTO pathway modulation [4] [6].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1